2,4,6-Trinitrobenzenesulfonic acid

描述

Historical Context and Evolution of 2,4,6-Trinitrobenzenesulfonic Acid as a Research Reagent

The use of this compound as a research tool has a rich history. Initially recognized for its reactivity with amino groups, it became a valuable reagent for the quantification of free primary amines in proteins and peptides. caymanchem.com The reaction between TNBSA and a primary amine yields a highly colored N-trinitrophenyl derivative, which can be easily measured spectrophotometrically at 335 nm. caymanchem.comgbiosciences.com This method provided a straightforward and sensitive means for determining the extent of protein hydrolysis or for quantifying amino acids. caymanchem.comnih.gov

Over time, the applications of TNBSA expanded beyond simple amine quantification. Researchers began to utilize its ability to act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. caymanchem.com This property proved to be instrumental in the development of animal models for immunological studies.

Significance of this compound in Biochemical and Immunological Disciplines

In biochemistry, TNBSA remains a fundamental tool for amino acid analysis and protein chemistry. nih.govfishersci.dkoup.com Its reaction with the free amino groups of amino acids and proteins is rapid and occurs under mild conditions. fishersci.dknih.gov This reaction has been extensively studied to understand the reactivity of different amino groups within a protein, providing insights into protein structure and function. nih.gov For instance, studies have used TNBSA to differentiate between the reactivity of α- and ε-amino groups and to probe the accessibility of these groups in various proteins like insulin, chymotrypsinogen, and ribonuclease. nih.gov

The immunological applications of TNBSA are arguably one of its most significant contributions to biomedical research. By functioning as a hapten, TNBSA can bind to proteins in the body, rendering them immunogenic and triggering an immune response. caymanchem.com This characteristic is most notably exploited in the induction of experimental colitis in laboratory animals. caymanchem.compharmalegacy.comwikipedia.org

Overview of Key Research Paradigms Employing this compound

The primary research paradigm involving TNBSA is the induction of inflammatory bowel disease (IBD) models, particularly those mimicking Crohn's disease. caymanchem.compharmalegacy.comnih.govcreative-bioarray.com Since its first description in 1989, the TNBS-induced colitis model has become a widely used and reproducible method for studying the pathogenesis of IBD and for the preclinical evaluation of potential therapeutics. nih.govnih.gov

In this model, a solution of TNBSA in ethanol (B145695) is administered rectally to laboratory animals. pharmalegacy.comcreative-bioarray.com The ethanol serves to break down the mucosal barrier, allowing the TNBSA to penetrate the colonic tissue and haptenize autologous proteins. creative-bioarray.com This triggers a delayed-type hypersensitivity reaction, leading to a T-cell-mediated immune response and chronic inflammation of the colon. pharmalegacy.com The resulting pathology shares many features with human Crohn's disease, including transmural inflammation, ulcerations, and fibrosis. pharmalegacy.comnih.govnih.gov

This animal model has been instrumental in investigating the roles of various immune cells and cytokines in the development of IBD. For example, studies using the TNBS model have elucidated the involvement of T-helper 1 (Th1) and Th17 cells, as well as cytokines like interleukin-12 (B1171171) (IL-12), IL-23, and tumor necrosis factor-alpha (TNF-α), in the inflammatory cascade. nih.govnih.gov Furthermore, the model has been crucial in studying the function of dendritic cells in initiating and regulating intestinal immune responses. nih.gov The TNBS-induced colitis model continues to be a valuable tool for testing the efficacy of new anti-inflammatory drugs and therapeutic strategies for IBD. creative-bioarray.comencyclopedia.pub

| Property | Description |

| IUPAC Name | 2,4,6-Trinitrobenzene-1-sulfonic acid |

| Other Names | Picrylsulfonic acid, Trinitrobenzene sulfonate, TNBS |

| CAS Number | 2508-19-2 |

| Molecular Formula | C₆H₃N₃O₉S |

| Molecular Weight | 293.17 g/mol |

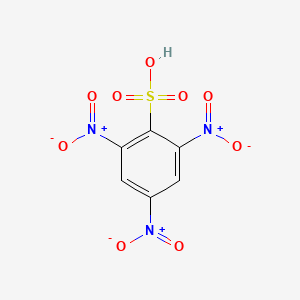

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJVRSWLHSJWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O9S | |

| Record name | TRINITROBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5400-70-4 (hydrochloride salt), 2508-19-2 (Parent) | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium trinitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043715 | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzene sulfonic acid appears as a detonating explosive substance derived from an organic sulfonic acid. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Solid; [Sigma-Aldrich MSDS] | |

| Record name | TRINITROBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-19-2, 5400-70-4 | |

| Record name | TRINITROBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium trinitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picryl sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trinitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-trinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T3HQG2ZC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picryl sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Principles of 2,4,6 Trinitrobenzenesulfonic Acid Reactivity

Kinetic and Thermodynamic Aspects of 2,4,6-Trinitrobenzenesulfonic Acid Reactions

The study of the kinetics and thermodynamics of TNBSA reactions provides valuable insights into the reaction mechanism and the factors that influence its rate and efficiency.

Kinetic studies performed using spectrophotometry and potentiometry have established that the reaction of TNBSA with amino acids is a second-order reaction. nih.govnih.govnih.gov It is first-order with respect to the concentration of TNBSA and first-order with respect to the concentration of the amino acid. nih.gov

The reaction rate is dependent on several factors, including pH, temperature, and the nature of the amino acid. The unprotonated amino group is the reactive species, and therefore, the reaction rate increases with pH until a plateau is reached, typically around pH 10. nih.govnih.gov At pH values above 10.5, the reaction becomes zero-order with respect to the hydroxide (B78521) ion concentration. nih.gov

The intrinsic reactivities of free amino groups have been shown to correlate with their basicities. nih.govnih.govresearchgate.net The rate constants for the reaction of TNBSA with various amino acids have been determined, providing a quantitative measure of their reactivity.

Table 1: Reactivity and Spectroscopic Data for TNBSA Reactions

| Reactant/Product | Reactive Group | Reaction Mechanism | λmax of Product | Reaction Order | Byproducts |

| Primary Amines (e.g., Lysine (B10760008) ε-amino group) | -NH₂ | SNAr | ~335-345 nm researchgate.netfishersci.bethermofisher.com | Second-order nih.govnih.govnih.gov | Picric Acid nih.govresearchgate.netresearchgate.net |

| Sulfhydryl Groups (e.g., Cysteine) | -SH | SNAr | Not specified | Not specified | Not specified |

| Hydrazide Groups | -CONHNH₂ | SNAr | Not specified | Not specified | Not specified |

| Meisenheimer Complex (intermediate) | - | - | ~420 nm nih.govresearchgate.net | - | - |

Influence of pH on this compound Reactivity

The reaction between this compound and primary amino groups is profoundly influenced by the pH of the reaction medium. The rate of this reaction, which involves the nucleophilic attack of the amino group on the electron-deficient aromatic ring of TNBSA, is directly dependent on the concentration of the unprotonated, and therefore more nucleophilic, form of the amino group. researchgate.netnih.govnih.gov Consequently, the reaction rate increases as the pH of the medium becomes more alkaline. psu.edu

Kinetic studies have demonstrated that the reaction is first-order with respect to both TNBSA and the amino acid concentration. utoronto.canih.gov However, the dependence on hydroxide ion concentration is more complex. At pH values above 10.5, the reaction becomes zero-order with respect to hydroxide concentration, indicating that the nonprotonated amino group is the primary reactive species. nih.gov This is because at such high pH values, the amino groups are predominantly in their unprotonated state.

While alkaline conditions favor the desired reaction with amines, they also accelerate the hydrolysis of TNBSA into picric acid, which can interfere with spectrophotometric measurements. nih.gov Research indicates that an optimal pH range for the reaction is centered around 10, as this provides a balance between favoring the reaction of TNBSA with amino groups and minimizing its hydrolysis. nih.govresearchgate.net For instance, in the reaction with alanine, increasing the pH from 9.8 to 11.6 significantly accelerates the formation of the TNBS-alanine complex. psu.edu However, at very high pH values, the rapid hydrolysis of TNBSA can lead to an intense blank signal, complicating measurements. psu.edu

The effect of pH on the observed second-order rate constant for the reaction of TNBSA with an amino acid can be described by the following relationship, which takes into account the pKa of the amino group:

kobs = kN / (1 + [H+] / Ka)

where kobs is the observed rate constant, kN is the intrinsic rate constant for the reaction of the unprotonated amino group, [H+] is the proton concentration, and Ka is the acid dissociation constant of the amino group. This relationship underscores that the reactivity is a function of the fraction of the amino group that is unprotonated at a given pH.

| pH | Relative Reaction Rate | Observations |

| 9.8 | Moderate | Steady formation of the complex. |

| 10.0 | Fast | Increased rate of complex formation. |

| 11.6 | Very Fast | Rapid complex formation, but also accompanied by significant TNBSA hydrolysis. psu.edu |

| >10.5 | Reaction becomes zero-order with respect to [OH-]. nih.gov | The unprotonated amino group is the reactive species. nih.gov |

Differential Reactivity of Amino Acid Residues within Peptides and Proteins

This compound exhibits differential reactivity towards various amino acid residues, primarily targeting primary amino groups. thermofisher.comthermofisher.comgbiosciences.com This includes the α-amino group at the N-terminus of a peptide or protein and the ε-amino group of lysine residues. nih.govnih.gov The reaction with these primary amines proceeds via a second-order kinetic process, with the unprotonated amino group being the reactive species. researchgate.netnih.govnih.govconsensus.app

The intrinsic reactivity of these amino groups is correlated with their basicity. researchgate.netnih.govnih.gov More basic amino groups are more potent nucleophiles and thus react more readily with TNBSA. Consequently, the ε-amino group of lysine, which is generally more basic than the α-amino groups of most amino acids, tends to be more reactive.

Under certain conditions, TNBSA can also react with other nucleophilic residues. The sulfhydryl (thiol) group of cysteine is notably reactive, and in some cases, can react with TNBSA much faster than amino groups. researchgate.netnih.govnih.govutoronto.ca For instance, studies with N-acetylcysteine have shown its SH group to be more reactive than most amino groups. researchgate.netnih.govnih.gov The reaction is a nucleophilic aromatic substitution where the sulfhydryl group attacks the electron-deficient ring of TNBSA.

The imino acid proline, which contains a secondary amino group, shows significantly lower sensitivity to TNBSA compared to primary amino acids. psu.edu This is because the secondary amine is a weaker nucleophile and is sterically hindered within the pyrrolidine (B122466) ring structure.

The following table summarizes the relative reactivity of different functional groups in amino acid residues with TNBSA.

| Functional Group | Amino Acid Residue(s) | Relative Reactivity | Notes |

| ε-amino group | Lysine | High | Generally the most reactive amino group in proteins due to its basicity. |

| α-amino group | N-terminal residue | Moderate to High | Reactivity is dependent on the specific amino acid and its pKa. |

| Sulfhydryl group | Cysteine | Very High | Can be more reactive than amino groups. researchgate.netnih.govutoronto.ca |

| Secondary amino group | Proline | Very Low | Significantly less reactive than primary amines. psu.edu |

Conformational and Structural Determinants of Reactivity in Complex Biomolecules

The reactivity of amino acid residues within a complex biomolecule like a protein is not solely determined by their intrinsic chemical properties but is also heavily influenced by the protein's three-dimensional conformation and structure. The accessibility of a reactive group to the TNBSA reagent is a critical factor. researchgate.net

Amino groups that are exposed on the surface of a protein are readily available for reaction with TNBSA. In contrast, amino groups that are buried within the hydrophobic core of the protein or are involved in hydrogen bonding or salt bridges are sterically hindered and less accessible, leading to a significantly reduced or even negligible reaction rate. nih.gov This differential reactivity makes TNBSA a valuable tool for probing the topography of proteins and identifying solvent-accessible amino groups.

For example, studies on proteins like insulin, chymotrypsinogen, and ribonuclease have shown that their reactions with TNBSA can be analyzed in terms of multiple exponential rate curves. researchgate.netnih.govnih.gov Each curve corresponds to one or more sets of amino groups with different reactivities, reflecting their unique microenvironments within the protein structure. researchgate.netnih.govnih.gov

Furthermore, changes in protein conformation, such as those induced by ligand binding, denaturation, or aggregation, can alter the accessibility of amino groups and thus their reactivity with TNBSA. In the case of glutamate (B1630785) dehydrogenase, it was observed that the aggregation of the enzyme decreased the number of reactive amino groups in each identified set, demonstrating that the quaternary structure also plays a role in modulating reactivity. researchgate.netnih.govnih.gov

| Factor | Description | Effect on Reactivity |

| Solvent Accessibility | The degree to which an amino group is exposed on the protein surface. | Surface-exposed groups are highly reactive; buried groups are unreactive. |

| Local Microenvironment | The chemical and physical properties of the immediate surroundings of an amino group (e.g., polarity, charge). | Can influence the pKa and nucleophilicity of the amino group, thus altering its reactivity. |

| Protein Conformation | The overall three-dimensional structure of the protein. | Determines the accessibility of reactive sites. Conformational changes can expose or hide amino groups. |

| Quaternary Structure | The arrangement of multiple protein subunits. | Aggregation or changes in subunit interactions can mask previously accessible amino groups. researchgate.netnih.gov |

Applications of 2,4,6 Trinitrobenzenesulfonic Acid in Biochemical Analysis

Quantification Methodologies for Primary Amino Groups

TNBSA serves as a important tool for the quantitative determination of primary amino groups in various biomolecules, including amino acids, peptides, and proteins. jst.go.jpresearchgate.net The reaction's specificity for primary amines, under relatively mild alkaline conditions, makes it a popular choice in many biochemical assays. researchgate.netpsu.edu

Spectrophotometric Assays Utilizing 2,4,6-Trinitrobenzenesulfonic Acid Derivatization

The reaction between TNBSA and a primary amine results in the formation of a TNP derivative that exhibits strong absorbance, typically measured at wavelengths between 335 nm and 345 nm. thermofisher.comthermofisher.comresearchgate.netfishersci.dk An alternative wavelength of 420 nm can also be used, which corresponds to the absorption of the Meisenheimer complex, an intermediate in the reaction. researchgate.netnih.gov While both wavelengths are suitable, 420 nm is sometimes considered optimal. researchgate.netnih.gov

The general procedure involves incubating the sample containing primary amines with a TNBSA solution in a buffered medium, usually at a pH of around 8.5 to 10. researchgate.netthermofisher.comgbiosciences.com The reaction is typically carried out at 37°C for a set period, often two hours, and then stopped by the addition of an acid, such as hydrochloric acid (HCl), and a detergent like sodium dodecyl sulfate (B86663) (SDS). thermofisher.comthermofisher.comgbiosciences.com The absorbance of the resulting colored product is then measured. thermofisher.comthermofisher.com For accurate quantification, a standard curve is generated using a compound with a known concentration of primary amino groups, such as an amino acid. thermofisher.comthermofisher.comgbiosciences.com It is crucial to avoid buffers containing free amines, like Tris or glycine, as they will react with TNBSA and interfere with the assay. thermofisher.comgbiosciences.com

A critical aspect of the TNBSA method is the concurrent hydrolysis of the reagent to form picric acid, which can lower the sensitivity of the assay. researchgate.netnih.gov Elevated temperatures accelerate this hydrolysis more than the derivatization of amino groups, highlighting the need for controlled reaction conditions. researchgate.netnih.gov

Assessment of Protein Hydrolysis and Free Amino Group Content

TNBSA is a valuable tool for determining the degree of hydrolysis (DH) in protein hydrolysates. nih.govresearchgate.net The DH is a measure of the proportion of cleaved peptide bonds. nih.gov The TNBSA method directly quantifies the free amino groups released during hydrolysis. nih.govresearchgate.net

A standardized procedure for determining the DH of food protein hydrolysates involves dissolving the hydrolysate in a solution of 1% sodium dodecyl sulfate. researchgate.net The sample is then reacted with TNBSA in a sodium phosphate (B84403) buffer at pH 8.2 and 50°C for 60 minutes in the dark. researchgate.net The reaction is stopped with HCl, and the absorbance is measured at 340 nm. researchgate.net L-leucine is commonly used as a standard for this assay. researchgate.net The conversion of the measured amino equivalents to the degree of hydrolysis requires a standard curve specific to the protein substrate being analyzed. researchgate.net

Determination of ε-Amino Groups in Lysine (B10760008) Residues

TNBSA is also utilized for the specific quantification of the ε-amino groups of lysine residues in proteins. thermofisher.comthermofisher.comnih.gov This is particularly useful for assessing the number of available lysine groups, which can be important in studies of protein modification and conjugation. nih.govnih.gov A spectrophotometric method has been developed for this purpose using L-lysine and L-glutamic acid as reference standards. nih.gov The rationale is that TNBSA reacts with both the α-amino and ε-amino groups of L-lysine, while it only reacts with the α-amino group of L-glutamic acid. nih.gov The difference in absorbance between the TNP derivatives of these two amino acids can be used to generate a standard curve for the direct quantification of ε-amino groups. nih.gov This method has been successfully applied to determine the number of ε-amino groups in proteins like bovine serum albumin (BSA), human serum albumin (HSA), and thyroglobulin. nih.gov

Quantitative Analysis in Solution and Solid-Phase Systems

The versatility of TNBSA extends to both solution-phase and solid-phase applications. fishersci.dk In solution, it is widely used to quantify amino groups in dissolved proteins, peptides, and amino acids as previously described. thermofisher.comthermofisher.comgbiosciences.com

For solid-phase systems, such as peptides synthesized on a resin, TNBSA can be used to quantify the number of free amino groups on the solid support. This is particularly useful for monitoring the efficiency of peptide synthesis and for quantifying the loading of molecules onto functionalized surfaces. The principle of the assay remains the same, involving the reaction of the solid-bound primary amines with TNBSA and subsequent measurement of the released or bound chromophore.

Protein and Peptide Modification Studies

Beyond quantification, TNBSA is a valuable reagent for the chemical modification of proteins and peptides, enabling researchers to study the role of specific amino groups in protein structure and function.

Site-Specific Derivatization of Proteins with this compound

The reaction of TNBSA with primary amino groups, a process known as trinitrophenylation, can be used to selectively modify proteins. researchgate.netkyushu-u.ac.jp The kinetics of this reaction are dependent on the protein's structure and the accessibility of its amino groups. researchgate.netnih.gov By controlling reaction conditions such as pH and temperature, it is possible to achieve a degree of site-specific derivatization. kyushu-u.ac.jp

The reactivity of different amino groups within a protein can vary. For instance, the α-amino group at the N-terminus of a polypeptide chain and the ε-amino group of lysine residues can exhibit different reaction rates. researchgate.netutoronto.caportlandpress.com Studies have shown that the unprotonated amino group is the reactive species, and the reaction is typically second-order. researchgate.netnih.gov The intrinsic reactivity of free amino groups has been shown to correlate with their basicities. researchgate.netnih.gov

The analysis of the reaction kinetics of TNBSA with proteins like insulin, chymotrypsinogen, and ribonuclease has revealed different sets of amino groups with varying reactivities. researchgate.netnih.gov This differential reactivity can be exploited to selectively modify certain amino groups, providing insights into their functional roles. For example, trinitrophenylation of the protein ricin D was found to reduce its toxicity without impairing its ability to bind to cell surfaces, suggesting that specific amino groups are crucial for its toxic activity. kyushu-u.ac.jp

Interactive Data Table: Reaction Conditions for TNBSA Assays

| Parameter | Condition | Reference |

| Wavelength (λmax) | 335 - 345 nm | thermofisher.comthermofisher.comresearchgate.netfishersci.dk |

| 420 nm | researchgate.netnih.gov | |

| pH | 8.5 - 10 | researchgate.netthermofisher.comgbiosciences.com |

| Temperature | 37°C or 50°C | thermofisher.comgbiosciences.comresearchgate.net |

| Incubation Time | 60 minutes or 2 hours | thermofisher.comgbiosciences.comresearchgate.net |

| Stopping Reagent | Hydrochloric Acid (HCl) | thermofisher.comthermofisher.comresearchgate.net |

| Standard | L-leucine or other amino acids | thermofisher.comthermofisher.comresearchgate.net |

Analysis of Enzyme Activity Modulation via this compound Modification

This compound (TNBSA) is a valuable reagent for investigating the structure-function relationships of enzymes. Its primary use in this context is to identify and characterize essential primary amino groups (typically the ε-amino group of lysine residues and the N-terminal α-amino group) that are critical for catalytic activity or structural integrity. nih.govnih.gov The reaction of TNBSA with an unprotonated primary amine is a second-order reaction that results in the formation of a stable trinitrophenyl (TNP) derivative. nih.govresearchgate.net This modification introduces a bulky, negatively charged group, which can directly interfere with substrate binding, catalysis, or conformational stability, leading to a measurable change in enzyme activity.

The kinetics of inactivation by TNBSA can provide significant insight into the role of specific amino groups. Researchers often follow pseudo-first-order kinetics when inactivating an enzyme with TNBSA. nih.gov By plotting the logarithm of the inactivation rate against the logarithm of the TNBSA concentration, it is possible to deduce the number of essential amino groups involved in the enzyme's function. nih.gov For instance, studies on 3-ketovalidoxylamine A C-N lyase demonstrated that while several amino groups were modified by TNBSA, the kinetic data suggested that the modification of a single essential amino group was responsible for the loss of catalytic activity. nih.gov

Furthermore, substrate protection experiments are a powerful tool to determine if the modified amino groups are located within or near the enzyme's active site. If the presence of a substrate or a competitive inhibitor slows down the rate of TNBSA-induced inactivation, it strongly implies that the essential amino group is in the active site and is shielded by the bound substrate. nih.gov This approach was successfully used to show that the TNBSA modification of 3-ketovalidoxylamine A C-N lyase occurred at or near its active site. nih.gov

Kinetic studies with TNBSA have been applied to a variety of proteins to differentiate between amino groups of varying reactivity based on their local environment. nih.govresearchgate.net For example, research on glutamate (B1630785) dehydrogenase revealed two distinct sets of amino groups with different reactivities towards TNBSA, with the number of accessible groups changing based on the enzyme's aggregation state. nih.govresearchgate.net Similarly, the reactions with proteins like insulin, chymotrypsinogen, and ribonuclease were analyzed in terms of multiple rate curves, each corresponding to different sets of amino groups. nih.govresearchgate.net

Table 1: Examples of Enzyme Activity Modulation by TNBSA Modification

| Enzyme/Protein | Findings from TNBSA Modification | Implication | Reference(s) |

| 3-Ketovalidoxylamine A C-N lyase | Inactivation followed pseudo-first-order kinetics. Substrate provided protection against inactivation. | A single essential amino group is located at or near the active site. | nih.gov |

| Glutamate Dehydrogenase | Discerned two sets of amino groups with different reactivities. The number of reactive groups decreased upon enzyme aggregation. | Amino group accessibility is linked to the enzyme's quaternary structure and aggregation state. | nih.govresearchgate.net |

| Trypsin Inhibitors | Modification of lima bean and navy bean trypsin inhibitors led to loss of trypsin-inhibitory activity but not chymotrypsin-inhibitory activity. | Specific amino groups are essential for the interaction with trypsin but not with chymotrypsin. | acs.org |

| Insulin, Chymotrypsinogen, Ribonuclease | Reaction kinetics were analyzed as three distinct exponential rate curves. | Proteins possess multiple classes of amino groups with varying reactivities based on their microenvironment. | nih.govresearchgate.net |

Use in Bioconjugation Strategies for Functionalization of Macromolecules

Bioconjugation involves the covalent attachment of a molecule to a macromolecule, such as a protein or peptide, to impart a new function. This compound serves as a tool in this field primarily by reacting with primary amines to introduce the highly chromophoric and immunogenic trinitrophenyl (TNP) group. caymanchem.comfishersci.dk This reaction, which proceeds readily in an aqueous solution at a slightly alkaline pH (typically pH 8-8.5), is a straightforward method for labeling and functionalizing biomolecules. fishersci.dkthermofisher.com

The TNP group, once attached, can serve several functions. Its most direct application is as a colorimetric label. The formation of the TNP-amine adduct results in a product that strongly absorbs light, with a maximum absorbance (λmax) around 335-345 nm. caymanchem.comfishersci.dkthermofisher.com This property is widely exploited for the quantification of free amino groups but also means that the TNP group itself can act as a reporter tag in various analytical assays.

A significant application of TNBSA in functionalization is its use as a hapten. caymanchem.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. By conjugating TNBSA to proteins, the resulting TNP-protein conjugate becomes immunogenic. caymanchem.com This strategy is frequently used in immunology research to study mechanisms of immune response and to develop models of inflammatory conditions. For example, TNBSA is commonly used to induce colonic inflammation in laboratory animals, creating a well-established model for inflammatory bowel disease (IBD). caymanchem.com

The reaction of TNBSA is not limited to proteins and peptides; it can also be used to functionalize other macromolecules or surfaces that possess primary amine groups. The stability of the resulting TNP-conjugate makes it suitable for applications where a permanent modification is desired.

Assessment of Covalent Cross-linking in Biological Systems

This compound provides a robust spectrophotometric method for quantifying the degree of covalent cross-linking in biological materials, particularly in polymer gels and protein networks. researchgate.net The principle of the assay is to measure the number of unreacted primary amino groups remaining in the material after the cross-linking reaction has occurred. A lower number of free amines corresponds to a higher degree of cross-linking.

The TNBSA assay is particularly useful for materials that are difficult to analyze with conventional methods. For instance, a TNBSA-based method was developed to determine the cross-linking degree in aspartic acid-based polymer gels. researchgate.net In this procedure, the polymer gel is swollen in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then reacted with a TNBSA solution. researchgate.net The unreacted TNBSA is washed away, and the TNP group attached to the polymer is quantified. The stability of TNBSA and the linearity and accuracy of the method were found to be satisfactory in DMSO, making it a reliable analytical tool for these systems. researchgate.net

The general steps for assessing cross-linking using TNBSA are as follows:

A sample of the cross-linked material is incubated with a TNBSA solution at a controlled pH (e.g., pH 9.3) and temperature. researchgate.net

After the reaction period, the unreacted TNBSA is thoroughly removed by washing. researchgate.net

The amount of TNP groups covalently bound to the material is determined. This can be done by measuring the absorbance of a solution after hydrolyzing the material or by directly analyzing the solid material if possible.

The number of free amino groups is calculated by comparing the absorbance to a standard curve generated with a known amine-containing compound. thermofisher.com This value is then used to calculate the degree of cross-linking.

This method has been applied to study the cross-linking of various biopolymers, providing valuable data on the structural characteristics of these materials. researchgate.net For example, it was used to analyze the cross-linking in polysuccinimide-based gels, demonstrating its utility for different polymer systems. researchgate.net

Role in Peptide Synthesis Methodologies

Application of this compound as a Coupling Agent

In the context of peptide synthesis, this compound does not function as a coupling agent. Coupling agents are reagents that activate the carboxylic acid group of an amino acid to facilitate the formation of a peptide (amide) bond with the N-terminal amine of the growing peptide chain.

Instead, the application of TNBSA in the coupling stage of solid-phase peptide synthesis (SPPS) is as a critical analytical tool for monitoring the reaction's completion. sigmaaldrich.com After a coupling reaction is performed, it is essential to confirm that all the free N-terminal amines on the resin-bound peptide have reacted with the incoming amino acid. The TNBSA test is a qualitative colorimetric assay used for this verification. sigmaaldrich.comchempep.com If the test is positive (indicating the presence of unreacted primary amines), it signals an incomplete coupling reaction, and the coupling step must be repeated to avoid the formation of deletion sequences in the final peptide product. sigmaaldrich.com Therefore, while not a catalyst for bond formation, its use is integral to ensuring the fidelity of the coupling process.

Monitoring of Protecting Group Removal in Solid-Phase Peptide Synthesis

One of the most important applications of this compound in peptide chemistry is in monitoring the deprotection step during solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu-based strategies. chempep.com In SPPS, the N-terminus of the growing peptide chain is protected by a temporary protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. Each cycle of synthesis involves the removal of this group (deprotection) to liberate the N-terminal amine for the next coupling reaction.

The TNBSA test is a rapid and sensitive qualitative method used to confirm the successful removal of the Fmoc group and the presence of a free primary amine on the resin-bound peptide. chempep.com The test is performed by taking a few beads of the peptide-resin after the deprotection step, washing them, and adding a solution of TNBSA. chempep.com

Positive Test: If the deprotection was successful, the free primary amines on the resin react with TNBSA, causing the beads to turn a distinct orange or red color. chempep.com

Negative Test: If the deprotection failed or if the test is performed after a successful coupling step (where the amine is protected as an amide), the beads remain colorless or yellow. chempep.com

The TNBSA test is often used as an alternative or complement to the Kaiser test (ninhydrin test). chempep.compeptide.com Both tests serve the same purpose of detecting free amines.

Table 2: Comparison of TNBSA and Kaiser Tests for SPPS Monitoring

| Feature | TNBSA Test | Kaiser Test | Reference(s) |

| Principle | Reaction of TNBSA with primary amines to form a colored TNP adduct. | Reaction of ninhydrin (B49086) with primary amines to form "Ruhemann's purple". | chempep.comsigmaaldrich.com |

| Positive Result Color (Primary Amine) | Resin beads turn orange or red. | Resin beads and solution turn intense blue. | chempep.comsigmaaldrich.com |

| Reaction with Proline (Secondary Amine) | Generally considered a test for primary amines; may not give a strong or reliable signal. | Gives a distinct brownish-red or yellow color, different from primary amines. | chempep.comsigmaaldrich.com |

| Procedure | Typically performed at room temperature for 5-10 minutes. | Requires heating at 100-120°C for several minutes. | chempep.comsigmaaldrich.com |

| Advantages | Simpler and faster to perform as it does not require heating. Can be more reliable when Fmoc stability is a concern under the heating conditions of the Kaiser test. | Very high sensitivity for primary amines. Provides a different color for proline, allowing its specific detection. | chempep.compeptide.comsigmaaldrich.com |

| Considerations | For faint colors, microscopic inspection of the beads is recommended to detect color in the core of the beads. | False positives can occur due to the partial instability of the Fmoc group at high temperatures. | chempep.compeptide.com |

The choice between the TNBSA and Kaiser tests often depends on the specific peptide sequence (e.g., presence of proline at the N-terminus) and laboratory preference. The TNBSA test's ease of use and mild reaction conditions make it a highly valuable tool for routine monitoring of SPPS. chempep.com

Applications of 2,4,6 Trinitrobenzenesulfonic Acid in Biological and Immunological Research Models

Induction and Characterization of Experimental Inflammatory Bowel Disease Models

The chemical compound 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is instrumental in developing animal models of inflammatory bowel disease (IBD). wikipedia.org These models are crucial for understanding the histopathological changes in the gastrointestinal tract and for developing new therapeutic strategies. mdpi.com The TNBS-induced colitis model is particularly valued for its ability to replicate many features of human IBD, including both acute and chronic phases of the disease. mdpi.comnih.gov

Experimental colitis is commonly induced in laboratory animals through the intrarectal administration of TNBS. nih.gov To facilitate the induction of colitis, TNBS is typically dissolved in ethanol (B145695). pharmalegacy.com The ethanol serves to disrupt the integrity of the intestinal mucosal barrier, which then permits the TNBS to interact with proteins in the colon tissue. nih.govtranscurebioservices.com This single instillation of the TNBS/ethanol solution is sufficient to trigger an immunogenic reaction within the colon wall, leading to the development of colitis. criver.com The simplicity, reproducibility, and low cost of this method have contributed to its widespread use in IBD research. nih.gov

The colitis induced by TNBS is characterized by distinct pathophysiological and histological changes that are assessed to quantify the extent of inflammation. nih.gov Macroscopically, the colon may show signs of hyperemia, hemorrhage, bowel wall thickening, and the presence of ulcers. nih.gov Animals often exhibit clinical signs such as weight loss and diarrhea. nih.govbiomodels.com

Microscopically, a key feature of TNBS-induced colitis is transmural inflammation, meaning the inflammation extends through all layers of the intestinal wall. nih.govpharmalegacy.com This is accompanied by significant infiltration of immune cells, including CD4+ T cells, neutrophils, and macrophages, into the lamina propria. mdpi.cominotiv.com Other notable histological findings include the depletion of goblet cells, edema in the submucosa, and structural disorganization of the colon. nih.gov In severe cases, there is ulcerative colitis with deep lesions that penetrate the mucosa and submucosa, covered by cellular debris and fibrin. researchgate.net The inflammatory response is driven by a Th1-mediated immune reaction, characterized by the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (B1171171) (IL-12). mdpi.comnih.gov

| Feature | Description |

| Inflammation Type | Transmural inflammation affecting all layers of the colon wall. nih.govpharmalegacy.com |

| Immune Cell Infiltration | Dense infiltration of CD4+ T cells, macrophages, and neutrophils into the lamina propria. mdpi.cominotiv.com |

| Cytokine Profile | Predominantly a Th1-mediated response with elevated levels of TNF-α and IL-12. mdpi.comnih.gov |

| Macroscopic Changes | Colon thickening, hyperemia, ulceration, and adhesions. nih.gov |

| Microscopic Changes | Ulceration, goblet cell depletion, submucosal edema, and crypt distortion. nih.govresearchgate.net |

| Clinical Signs | Weight loss, diarrhea (sometimes bloody). nih.gov |

This table summarizes the key pathophysiological and histological characteristics observed in TNBS-induced colitis models.

The TNBS-induced colitis model is widely considered to be a robust representation of Crohn's disease in humans. mdpi.comnih.gov This is due to several shared hallmark features, most notably the development of transmural inflammation, which is characteristic of Crohn's disease. nih.govmdpi.com The model also replicates the Th1-polarized immune response, involving cytokines like TNF-α and IL-12, which plays a central role in the pathogenesis of Crohn's disease. mdpi.comnih.gov Further strengthening its relevance, the model has been shown to involve NOD2, a key susceptibility gene associated with Crohn's disease in humans. nih.gov

Interestingly, the specific phenotype of IBD that develops can be dependent on the strain of the animal model used. nih.gov While most strains develop a Th1-driven colitis resembling Crohn's disease, certain strains, such as BALB/c mice, have been observed to develop a Th2-dominant inflammation, which is more characteristic of ulcerative colitis. nih.gov

While a single administration of TNBS induces acute colitis, chronic inflammation and subsequent fibrosis, a common and serious complication of human IBD, can be modeled through repeated administrations. nih.govnih.gov Protocols involving weekly intrarectal instillation of TNBS over several weeks can establish a state of chronic colitis. nih.govnih.gov

These chronic models are characterized by persistent inflammation and the development of intestinal fibrosis. biomodels.comnih.gov Histological analysis of colonic tissue from these models reveals a significant increase in collagen deposition in the intestinal submucosal layer. nih.govresearchgate.net This fibrotic process is associated with increased expression of fibrogenic mediators, including transforming growth factor-beta 1 (TGF-β1), insulin-like growth factor 1 (IGF-1), and tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.gov The ability to induce fibrosis makes the chronic TNBS model an invaluable tool for investigating the mechanisms underlying this complication and for testing potential anti-fibrotic therapies. pharmalegacy.comnih.govnih.gov

Investigation of Immunological Responses and Haptenation Mechanisms

The immunological basis of the TNBS-induced colitis model lies in the function of TNBS as a hapten. caymanchem.com A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. caymanchem.com In the colitis model, the ethanol co-administration damages the mucosal barrier, allowing TNBS to penetrate the colon tissue and covalently bind to autologous proteins on the mucosal surface. nih.govtranscurebioservices.com

This process, known as haptenation, modifies the body's own proteins, rendering them immunogenic. transcurebioservices.comcaymanchem.com These newly formed hapten-protein conjugates are then recognized as foreign by antigen-presenting cells in the lamina propria. transcurebioservices.com This initiates a delayed-type hypersensitivity reaction, which is a T-cell-mediated immune response. pharmalegacy.comnih.gov Specifically, the model induces a strong, cell-mediated immune response characterized by the infiltration of CD4+ T cells, which drives the colonic inflammation. mdpi.comcriver.com This mechanism of action allows researchers to study the specific immune pathways that are activated during the development of inflammatory bowel disease. nih.gov

Analysis of T Cell Activation and T Cell Receptor Repertoires in Response to Trinitrophenylation

Trinitrophenylation, the process of covalently modifying proteins with the trinitrophenyl (TNP) group from this compound (TNBS), serves as a powerful tool to study T cell responses to haptens. In experimental models, TNBS is used to haptenize autologous proteins, rendering them immunogenic and triggering a T cell-mediated inflammatory response that mimics aspects of human inflammatory bowel disease (IBD). nih.govtakisbiotech.comresearchgate.net This response involves the activation of both CD4+ and CD8+ T cells. karger.comcriver.comnih.gov

Analysis of the T cell receptor (TCR) repertoire in mice with TNBS-induced colitis has revealed specific changes associated with the inflammatory process. While the TCR Vβ repertoire of CD4+ T cells shows a general and even increase upon TNBS stimulation, the CD8+ T cell population exhibits a more specific response. karger.com Notably, a significant increase in the proportion of CD8+ T cells expressing the TCR Vβ14 chain has been observed, and the rate of these cells correlates with the histological activity of the colitis. karger.com Further studies have successfully established TNBS-specific, self-restricted T cell clones, all of which were identified as CD8+ TCR Vβ14 positive T cells. karger.com These findings underscore the specific clonal expansion of certain T cell populations in response to TNP-modified self-antigens.

The activation of these T cells is not only localized to the site of inflammation but also involves systemic immune responses. Studies have shown that T cells from TNBS-sensitized animals can transfer disease to naive recipients, highlighting the role of memory T cells in this process. nih.govnih.gov The interaction between different T cell subsets is also crucial; for instance, CD8+ T cells have been shown to down-regulate the migration of pathogenic CD4+ T cells to the colon. nih.govnih.gov

Role in the Preparation of Hapten-Carrier Conjugates for Immunological Studies

This compound (TNBS) is a highly reactive compound extensively used in immunology to prepare hapten-carrier conjugates. ontosight.ai A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ontosight.ai The TNP group from TNBS acts as the hapten. When TNBS is administered, it readily reacts with primary amino groups of amino acids in proteins, forming TNP-protein conjugates. researchgate.netresearchgate.net This process, known as trinitrophenylation, renders the self-proteins immunogenic, capable of inducing a robust immune response. nih.govontosight.ai

These TNP-carrier conjugates are invaluable tools for a wide range of immunological studies. They are used to investigate the fundamental mechanisms of immune tolerance, autoimmunity, and the development of vaccines. ontosight.ainih.gov By using TNP-conjugated proteins, researchers can track and analyze the specific immune response to the hapten. ontosight.ai For example, TNP-carrier conjugates have been used to study the induction of immunological tolerance, where prior exposure to the hapten in a specific form can lead to a state of unresponsiveness to subsequent immunogenic challenges with the same hapten. nih.govnih.govaai.org

Furthermore, these conjugates are employed to study the activation and differentiation of B cells and T cells. The TNP hapten is recognized by specific B cell receptors and, with the help of T cells that recognize the carrier protein, can lead to the production of hapten-specific antibodies. ontosight.ai Similarly, TNP-modified self-peptides can be presented by major histocompatibility complex (MHC) molecules and recognized by specific T cells, leading to their activation and proliferation. nih.govnih.gov

Mechanistic Insights into Chemical-Specific T Cell Responses

The T cell response to this compound (TNBS) is a well-established model for studying chemical-specific immunity and hypersensitivity. The primary mechanism involves the haptenation of self-proteins by the reactive TNP group of TNBS. nih.govresearchgate.net This modification creates novel epitopes that are recognized as foreign by the immune system, thereby breaking self-tolerance and initiating a T cell-mediated immune response. ontosight.ai

Both CD4+ and CD8+ T cells play a role in the response to TNBS. karger.comcriver.com The haptenated proteins are processed by antigen-presenting cells (APCs), and the resulting TNP-modified peptides are presented on MHC class I and class II molecules. CD8+ cytotoxic T lymphocytes (CTLs) recognize TNP-peptides on MHC class I molecules, leading to the destruction of hapten-modified cells. karger.com Concurrently, CD4+ helper T cells recognize TNP-peptides on MHC class II molecules, leading to their activation and the secretion of cytokines that orchestrate the inflammatory response. nih.govnih.gov

Studies have demonstrated that the response to TNBS is highly specific. T cell clones have been isolated that respond specifically to TNP in a self-restricted manner, meaning they only recognize the hapten when presented by the individual's own MHC molecules. karger.comnih.gov The fine specificity of this recognition can be remarkable, with some T cells distinguishing between different TNP-modified peptides. nih.gov The avidity of the T cell receptor interaction with the TNP-MHC complex is also a critical factor, with higher avidity responses potentially being less dependent on the specific MHC molecule. nih.gov The study of TNBS-induced T cell responses has provided significant insights into the mechanisms underlying contact hypersensitivity and other immune reactions to chemical haptens.

Modulation of Biological Pathways in Disease Models

Signaling Pathway Dysregulation in this compound-Induced Colitis (e.g., JAK2/STAT3, TGF-β1)

The inflammatory response in TNBS-induced colitis is driven by the dysregulation of key intracellular signaling pathways. Among the most significantly affected are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the transforming growth factor-beta 1 (TGF-β1) pathways.

The JAK/STAT pathway , particularly the JAK2/STAT3 axis, is a critical mediator of pro-inflammatory cytokine signaling. mdpi.comnih.gov In the context of TNBS-induced colitis, there is an observed increase in the phosphorylation and activation of both JAK2 and STAT3 in the colon. mdpi.comcabidigitallibrary.org This hyperactivation is linked to the downstream production of inflammatory mediators and the promotion of pathogenic T helper 17 (Th17) cell differentiation. nih.govnih.gov Several studies have shown that inhibiting the JAK2/STAT3 pathway can ameliorate the severity of TNBS-induced colitis, highlighting its central role in the disease pathogenesis. mdpi.comcabidigitallibrary.orgnih.gov

The TGF-β1 signaling pathway plays a dual role in intestinal homeostasis and inflammation. nih.govfrontiersin.org While it typically has anti-inflammatory and tissue-reparative functions, its dysregulation in chronic inflammation can contribute to fibrosis. nih.govnih.gov In models of chronic TNBS-induced colitis, there is an increased expression of TGF-β1 in the colon. nih.govnih.gov This is associated with the activation of downstream signaling molecules like Smad2/3 and Akt, leading to the deposition of extracellular matrix proteins and the development of intestinal fibrosis, a common complication of Crohn's disease. nih.govnih.govnih.gov However, the TGF-β1 pathway is complex, and its effects can be context-dependent. For instance, TGF-β1 is also crucial for the differentiation of regulatory T cells (Tregs), which suppress inflammation. frontiersin.orgresearchgate.net

| Signaling Pathway | Key Molecules | Observed Dysregulation in TNBS-Colitis | Consequence |

| JAK/STAT | JAK2, STAT3 | Increased phosphorylation and activation mdpi.comcabidigitallibrary.org | Promotion of inflammation, Th17 differentiation nih.govnih.gov |

| TGF-β1 | TGF-β1, Smad2/3, Akt | Increased expression and activation nih.govnih.gov | Intestinal fibrosis, modulation of immune response nih.govfrontiersin.org |

Alterations in T Helper Cell Balance (Th17/Treg) in Inflammatory Bowel Disease Models

A critical feature of the immunopathology in TNBS-induced colitis is the disruption of the delicate balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). nih.govnih.gov In a healthy intestine, this balance is essential for maintaining immune homeostasis and tolerance to commensal bacteria. dovepress.com

In the TNBS model, the intestinal inflammation is characterized by a significant shift in this balance, favoring the Th17 response. nih.govpreprints.org There is an increased infiltration of Th17 cells into the colonic mucosa, which are major producers of pro-inflammatory cytokines such as IL-17. nih.govdovepress.com Elevated levels of IL-17 contribute to tissue damage and the recruitment of other immune cells, exacerbating the inflammatory cascade. dovepress.com

Conversely, the number and/or function of Treg cells are often diminished in this model. nih.gov Tregs are crucial for suppressing excessive immune responses and maintaining self-tolerance. A reduction in their activity allows the pro-inflammatory Th17 response to dominate, leading to uncontrolled inflammation. nih.gov The dysregulation of the Th17/Treg axis is often linked to the cytokine environment, with cytokines like IL-6 and TGF-β1 playing pivotal roles in their differentiation. nih.govresearchgate.netnih.gov Restoring the Th17/Treg balance is a key therapeutic goal in IBD, and various interventions in the TNBS model have shown that a shift towards a Treg-dominant response is associated with amelioration of colitis. nih.govnih.gov

Impact on Gut Microbiota Composition and Function in Colitis

The administration of TNBS induces significant alterations in the gut microbiota, a condition known as dysbiosis, which is increasingly recognized as a key factor in the pathogenesis of IBD. nih.govnih.gov The TNBS-induced colitis model in animals demonstrates notable changes in both the taxonomic structure and functional composition of the intestinal microbiome. nih.govgutmicrobiotaforhealth.com

Studies using 16S rRNA sequencing have revealed a shift in the microbial community structure in TNBS-treated animals. nih.govgutmicrobiotaforhealth.com This is often characterized by a decrease in the abundance of beneficial bacteria from the phylum Firmicutes and an increase in the abundance of pro-inflammatory bacteria from the phyla Proteobacteria and Bacteroidetes. nih.govnih.govfrontiersin.org At the genus level, a decrease in the abundance of genera like Lactobacillus and an increase in Bacteroides have been reported. nih.govfrontiersin.org Furthermore, some studies have highlighted an increased abundance of Akkermansia muciniphila in response to certain treatments for TNBS-colitis, suggesting its potential protective role. nih.govfrontiersin.org

These changes in microbiota composition also lead to altered functional capabilities. nih.gov For example, an enrichment of pathways related to methanogenesis has been observed in the gut microbiome of mice with TNBS-induced colitis. nih.gov The dysbiosis and associated functional changes are thought to contribute to the breakdown of the intestinal barrier, increased translocation of bacterial products, and sustained immune activation, thereby perpetuating the chronic inflammation seen in this model. nih.govgutmicrobiotaforhealth.com

| Phylum/Genus | Change in Abundance in TNBS-Colitis | Potential Implication |

| Firmicutes | Decreased nih.govnih.govfrontiersin.org | Loss of beneficial, short-chain fatty acid-producing bacteria |

| Bacteroidetes | Increased nih.govnih.govfrontiersin.org | Pro-inflammatory potential |

| Proteobacteria | Increased nih.gov | Marker of dysbiosis and inflammation |

| Lactobacillus | Decreased nih.govfrontiersin.org | Reduction in gut barrier protection |

| Bacteroides | Increased nih.govfrontiersin.org | Pro-inflammatory potential |

| Akkermansia | Variable (can increase with treatment) nih.govfrontiersin.org | Potential protective role, mucin degradation |

Studies on Visceral Hypersensitivity and Nociception in this compound Models

The this compound (TNBS)-induced colitis model is extensively utilized to investigate the mechanisms underlying visceral hypersensitivity, a hallmark of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). This model effectively mimics the chronic abdominal pain experienced by patients. Following the induction of colitis with TNBS in rodents, researchers can observe and quantify heightened sensitivity in response to stimuli, providing a valuable platform for studying the complex interplay between inflammation and pain perception.

Research has consistently shown that intrarectal administration of TNBS in rats and mice leads to both visceral and somatic hypersensitivity. nih.gov Studies have demonstrated that even after the initial inflammation subsides, a state of persistent visceral hypersensitivity can remain, mirroring the condition seen in patients with post-infectious IBS. nih.gov This chronic hypersensitivity is characterized by an exaggerated visceromotor response (VMR) to colorectal distension (CRD). nih.gov For instance, rats treated with TNBS exhibit significantly increased abdominal muscle contractions in response to balloon distension of the colon compared to control animals. nih.govnih.gov This effect has been observed to peak around 7 to 14 days post-TNBS administration and can persist for several weeks. nih.govnih.gov

The underlying mechanisms for this hypersensitivity are multifaceted. Evidence points towards the involvement of central sensitization, a process where the nervous system goes into a state of high reactivity, amplifying pain signals. nih.gov Tonic nociceptive (pain-sensing) input from the inflamed colon is believed to induce and maintain this sensitized state. nih.gov Furthermore, studies have identified changes at the molecular level within the dorsal root ganglia (DRG), which house the cell bodies of sensory neurons. In TNBS-treated rats, there is an observed increase in calcitonin gene-related peptide (CGRP)-immunoreactive cells in the DRG, coinciding with the period of visceral hypersensitivity. nih.gov Investigations into the role of specific ion channels have revealed that voltage-gated calcium channels, particularly Cav1.2 and Cav2.3, are upregulated in the DRG of TNBS-treated rats and may be involved in the inflammatory visceral hypersensitivity. nih.gov Alterations in the function of colorectal afferent nerve fibers, including increased sensitivity to mechanical stretch, also contribute significantly to the heightened pain perception. utmb.edu

| Research Finding | Animal Model | Key Observations | Citation |

| Persistent Visceral & Somatic Hypersensitivity | Rat | A subset of rats (24%) developed persistent visceral and somatic hypersensitivity that lasted for 16 weeks, even after histological resolution of colitis. This was linked to central sensitization maintained by tonic input from the colon. | nih.gov |

| Visceromotor Response to Colorectal Distension | Rat | TNBS-treated rats showed significant visceral hypersensitivity to colorectal distension from day 7 to day 21 post-ileal injection, which correlated with an increase in CGRP-positive cells in the dorsal root ganglia. | nih.gov |

| Afferent Nerve Function | Mouse | TNBS-induced colitis was associated with a transient increase in the sensitization of stretch-sensitive colorectal afferent nerves, which correlated with the development and recovery of colorectal hypersensitivity. | utmb.edu |

| Role of Voltage-Gated Calcium Channels | Rat | Increased expression of Cav1.2 (L-type) and Cav2.3 (R-type) calcium channels in the dorsal root ganglia was implicated in the visceral hypersensitivity induced by TNBS. | nih.gov |

| Somatic Hypersensitivity | Rat | In addition to visceral pain, TNBS colitis induced somatic hypersensitivity in the hind-paws, indicating viscerosomatic convergence and central sensitization. | nih.gov |

Therapeutic Efficacy Evaluation in this compound-Induced Models

The TNBS-induced colitis model is a cornerstone for the preclinical evaluation of new therapeutic agents for IBD, particularly those targeting Crohn's disease-like pathology. nih.govnih.gov Its ability to induce a transmural, Th1-mediated inflammation allows researchers to assess the efficacy of compounds aimed at reducing inflammation, modulating the immune response, and testing novel pharmacological strategies. nih.govmdpi.com The model's value lies in its capacity to quantify therapeutic effects through various endpoints, including macroscopic damage scores, histological assessments, and the measurement of inflammatory biomarkers. nih.govipl.pt

The TNBS model is widely employed to test the efficacy of both established and novel anti-inflammatory drugs. Standard treatments for IBD, such as corticosteroids and anti-TNF-α agents, have been validated in this model. nih.gov For example, the model can effectively demonstrate the therapeutic benefits of neutralizing TNF-α, a key pro-inflammatory cytokine in Crohn's disease. mdpi.com Researchers use the model to observe reductions in colon thickening, ulceration, and inflammatory cell infiltration following treatment with anti-inflammatory compounds. The Disease Activity Index (DAI), which scores weight loss, stool consistency, and bleeding, is a common metric used to quantify the ameliorating effects of a given therapy over the course of a study. nih.gov

Given that TNBS-induced colitis involves a characteristic T helper 1 (Th1) and Th17 immune response, it serves as an ideal platform for evaluating immunomodulatory compounds. nih.govnih.gov The model is characterized by the upregulation of Th1-associated cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12), and the Th17 cytokine IL-17. mdpi.comnih.gov This allows for the preclinical testing of therapies designed to suppress these specific pathways. For instance, antibodies against IL-12 have been shown to abrogate TNBS-induced colitis. mdpi.com The model is also used to assess drugs that target immune cell trafficking and function. The efficacy of these compounds is often determined by measuring changes in cytokine levels in serum and colonic tissue, as well as analyzing the composition of immune cell infiltrates in the lamina propria. mdpi.comnih.gov

| Cytokine Profile in TNBS Colitis | Typical Change | Therapeutic Implication | Citation |

| Th1 Response | Increased levels of IFN-γ and IL-12. | Provides a model to test agents that inhibit Th1 differentiation or function, such as anti-IL-12 antibodies. | mdpi.comnih.gov |

| Th17 Response | Increased levels of IL-17. | Allows for the evaluation of therapies targeting the IL-23/IL-17 axis. | nih.govmdpi.com |

| Pro-inflammatory Cytokines | Increased levels of TNF-α and IL-6. | Used to validate the efficacy of anti-TNF-α therapies and other general anti-inflammatory agents. | nih.govmdpi.com |

| Chemokines | Increased levels of MIP-1α. | Enables testing of compounds that block chemokine-mediated recruitment of inflammatory cells. | nih.gov |

The TNBS model is instrumental in the discovery and validation of novel therapeutic targets and drugs for IBD. nih.gov It provides a platform to move beyond traditional anti-inflammatory and broad immunosuppressive approaches. Research using this model has explored a diverse range of innovative strategies. For example, studies have investigated the therapeutic potential of targeting specific signaling pathways and cellular processes implicated in chronic inflammation and tissue damage.

Among the novel interventions studied are modulators of specific receptors and enzymes. The CCL20/CCR6 axis, which is critical for immune cell trafficking to the gut, has been a target of interest. Small molecule antagonists of the CCR6 receptor, such as MR120, have demonstrated anti-inflammatory efficacy in the TNBS colitis model. preprints.org Other research has focused on heme-oxygenase inducers like Hemin, which was shown to decrease levels of TNF-α and fecal biomarkers of inflammation in a chronic TNBS model. nih.gov Furthermore, the model has been used to identify entirely new targets, such as Sirtuin 7 (SIRT7). Inhibition of SIRT7 was found to suppress inflammatory cytokines and reduce the extent of mucosal inflammation, highlighting it as a potential new therapeutic target for IBD. nih.gov These studies underscore the model's crucial role in populating the drug development pipeline for intestinal disorders. mdpi.comfrontiersin.org

| Novel Therapeutic Target/Agent | Mechanism of Action | Key Finding in TNBS Model | Citation |

| Hemin | Heme-oxygenase inducer | Decreased TNF-α levels, fecal calprotectin, and fecal hemoglobin. | nih.gov |

| Sirtuin 7 (SIRT7) Inhibitor | Inhibition of SIRT7, a histone deacetylase | Suppressed inflammatory cytokines and mucosal inflammation. | nih.gov |

| MR120 | CCR6 Antagonist | Showed anti-inflammatory efficacy, suggesting a role for the CCL20/CCR6 axis in Th1/Th2 adaptive immune responses. | preprints.org |

| Proteasome Inhibitors (e.g., Bortezomib) | Inhibition of the proteasome pathway | Investigated for potential anti-fibrotic effects in chronic TNBS-induced colitis associated with fibrosis. | nih.gov |

Future Directions and Emerging Research Avenues for 2,4,6 Trinitrobenzenesulfonic Acid Studies

Development of Novel 2,4,6-Trinitrobenzenesulfonic Acid Derivatives for Enhanced Specificity or Detection